molecular formula C16H11N3O2S2 B167662 N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide CAS No. 1908-94-7

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

Cat. No. B167662
CAS RN: 1908-94-7
M. Wt: 341.4 g/mol
InChI Key: PJEQQFYYSRRNJI-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, also known as OTZ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various diseases and biological processes.

Mechanism Of Action

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant responses and cellular defense mechanisms.

Biochemical And Physiological Effects

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages And Limitations For Lab Experiments

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has several advantages for use in lab experiments, including its stability, solubility, and specificity for the NF-κB pathway. However, its potency and efficacy may vary depending on the cell type and experimental conditions, and further studies are needed to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide, including the development of more potent and specific derivatives, the investigation of its effects on other signaling pathways, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide in combination with other drugs may enhance its efficacy and reduce potential side effects.

Synthesis Methods

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-amino-4-pyridinecarboxamide with thionyl chloride to form 2-chloro-4-pyridinecarboxamide. This intermediate is then reacted with sodium hydrosulfide and phenylglyoxal to form the final product, N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide.

Scientific Research Applications

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been found to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.

properties

CAS RN

1908-94-7

Product Name

N-(4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H11N3O2S2/c20-14(12-6-8-17-9-7-12)18-19-15(21)13(23-16(19)22)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b13-10-

InChI Key

PJEQQFYYSRRNJI-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

synonyms

N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.